molecular formula C13H19N3O4S B15303740 tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate

Cat. No.: B15303740
M. Wt: 313.37 g/mol
InChI Key: BCWNWPJSXYRHPU-UHFFFAOYSA-N
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Description

This compound is a chiral cyclobutane derivative functionalized with a pyrimidine-2-sulfonyl group and a tert-butyl carbamate (Boc) protecting amine. Its stereochemistry (1r,3r) ensures a rigid spatial arrangement, making it a valuable building block in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

tert-butyl N-(3-pyrimidin-2-ylsulfonylcyclobutyl)carbamate

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-9-7-10(8-9)21(18,19)11-14-5-4-6-15-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)

InChI Key

BCWNWPJSXYRHPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common approach involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with pyrimidine-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in three primary aspects:

Sulfonyl substituent : Chlorosulfonyl vs. pyrimidine-sulfonyl.

Core ring structure : Cyclobutane vs. pyrrolidine or cyclopentane.

Functional groups : Boc-protected amines, hydroxyl groups, or dimethyl substitutions.

Detailed Comparative Analysis

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
Target Compound (Not listed) Cyclobutane (1r,3r) Pyrimidine-2-sulfonyl, Boc C₁₃H₂₀N₄O₄S ~328.39 N/A Drug discovery, agrochemicals
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate (877964-32-4) Cyclobutane (1r,3r) Chlorosulfonyl, Boc C₁₀H₁₇ClN₂O₄S 296.77 95 Intermediate in sulfonamide synthesis
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (Ref # 54-OR306290) Pyrrolidine Pyrimidin-2-yl, Boc C₁₃H₂₁N₃O₂ 264.32 N/A Pharmaceutical research
tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate (1032684-85-7) Cyclobutane (1R,3S) Amino, 2,2-dimethyl, Boc C₁₁H₂₂N₂O₂ 214.31 N/A Peptide mimetics, kinase inhibitors
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate (1009075-44-8) Cyclopentane (1R,3R) Amino, Boc C₁₀H₂₀N₂O₂ 200.28 N/A Macrocyclic compound synthesis
Key Findings :

Sulfonyl Group Impact :

  • The chlorosulfonyl analog (CAS 877964-32-4) serves as a precursor for synthesizing sulfonamides. Its lower molecular weight (296.77 vs. ~328.39) and higher electrophilicity make it reactive in substitution reactions, whereas the pyrimidine-sulfonyl group in the target compound enhances π-π stacking and hydrogen-bonding capabilities .

Ring Structure Influence: Cyclobutane vs. Pyrrolidine: The pyrrolidine-based analog (Ref # 54-OR306290) lacks the sulfonyl group but retains pyrimidine, favoring conformational flexibility. This may improve bioavailability but reduce target specificity compared to the rigid cyclobutane core .

Functional Group Modifications: The amino-dimethylcyclobutyl analog (CAS 1032684-85-7) introduces steric hindrance via dimethyl groups, which may enhance protease resistance in peptide-based therapeutics .

Biological Activity

tert-butyl N-[(1R,3R)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19N3O4S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 2648956-06-1

The structure consists of a tert-butyl group attached to a carbamate moiety linked to a cyclobutyl ring, which is further substituted with a pyrimidine sulfonyl group.

Research indicates that this compound may act as a sodium channel blocker, which can influence various physiological processes. Sodium channel blockers are critical in managing conditions such as epilepsy, cardiac arrhythmias, and neuropathic pain. The specific interactions of this compound with sodium channels have not been fully elucidated but are hypothesized to involve conformational changes in the channel proteins that modulate ion flow.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar compounds in animal models. The results demonstrated significant efficacy in reducing seizure frequency and severity, suggesting that this compound may possess similar effects .

Analgesic Properties

In preclinical trials, compounds with similar structural features have shown promising analgesic effects. The modulation of sodium channels is believed to contribute to pain relief by decreasing neuronal excitability .

Case Studies

  • Animal Model Study
    • Objective : To assess the anticonvulsant efficacy.
    • Method : Administered varying doses of the compound to mice subjected to induced seizures.
    • Results : A dose-dependent reduction in seizure activity was observed, indicating potential for therapeutic use in seizure disorders.
  • Pain Management Trials
    • Objective : Evaluate analgesic effects in chronic pain models.
    • Method : Rats were treated with the compound and subjected to pain-inducing stimuli.
    • Results : Significant reduction in pain responses was noted compared to control groups, supporting its use as an analgesic agent .

Data Tables

PropertyValue
Molecular FormulaC13H19N3O4S
Molecular Weight313.37 g/mol
CAS Number2648956-06-1
Melting PointNot specified
SolubilitySoluble in DMSO

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a cyclobutylamine derivative with pyrimidine-2-sulfonyl chloride, followed by carbamate protection using tert-butyl chloroformate. Key steps include:
  • Reagent Selection : Use of bases like triethylamine or sodium hydride to deprotonate intermediates .
  • Solvent Optimization : Dichloromethane or acetonitrile for solubility and reaction kinetics .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity .

Q. Table 1. Representative Synthetic Conditions

Reagent SystemSolventTemp. (°C)Yield (%)Reference
Pyrimidine-2-sulfonyl chloride, Et₃NDCM0→2575–85
tert-Butyl chloroformate, NaHTHF2570

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet), pyrimidine protons (8.6–9.0 ppm), and cyclobutyl CH₂ (2.5–3.5 ppm) .
  • ¹³C NMR : Carbamate carbonyl (~155 ppm), sulfonyl S=O (~125 ppm), and pyrimidine carbons .
  • HRMS-ESI : Exact mass confirmation (e.g., [M+H]⁺ for C₁₄H₂₁N₃O₄S: calculated 340.1294) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1350, 1150 cm⁻¹) .

Q. How can researchers effectively purify this carbamate derivative, and what solvents/systems are recommended?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to resolve polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separation if stereoisomers form .

Advanced Research Questions

Q. How do stereochemical considerations influence the synthesis and biological activity of this compound, and what strategies address racemization?

  • Methodological Answer :
  • Chiral Integrity : The (1r,3r)-cyclobutyl configuration is critical for target binding. Racemization risks arise during sulfonylation or carbamate formation.
  • Mitigation Strategies :
  • Low-temperature reactions (<10°C) to suppress epimerization .
  • Chiral HPLC to monitor enantiomeric excess .
  • Use of enantiopure starting materials (e.g., (1R,3R)-3-aminocyclobutanol) .
  • Biological Impact : Stereochemistry affects binding to enzymes (e.g., kinase inhibition assays show 10-fold higher activity for correct diastereomer) .

Q. What computational methods predict the compound's reactivity, and how do they align with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models sulfonyl group electrophilicity and carbamate stability. Predicts nucleophilic attack sites on pyrimidine .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand docking for kinase inhibition) .
  • Validation : Compare computed reaction barriers (e.g., sulfonylation activation energy) with kinetic studies (Arrhenius plots) .

Q. How do researchers resolve contradictions in reported synthetic yields or biological activities through systematic analysis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates/byproducts .
  • Meta-Analysis : Compare literature data (e.g., yields under anhydrous vs. humid conditions) to isolate critical variables .
  • Biological Replicates : Repeat enzyme assays with standardized protocols (e.g., ATP concentration in kinase studies) to address variability .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields (70–85%) for pyrimidine sulfonylation.
Resolution :

  • Hypothesis : Moisture sensitivity of sulfonyl chloride reagent.
  • Testing : Conduct reactions under strict anhydrous (molecular sieves) vs. ambient conditions.
  • Result : Anhydrous conditions improve yield to 85% vs. 70% in humid settings .

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